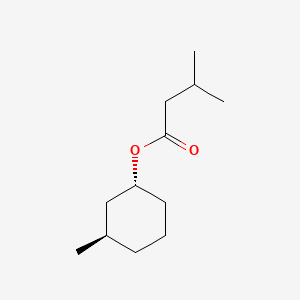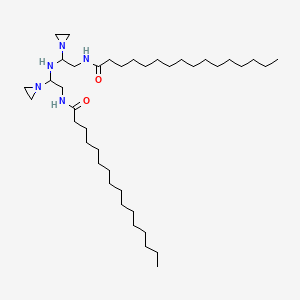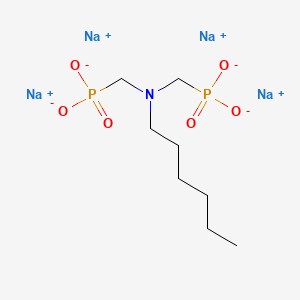
4-Aminobenzoyl-5-hydroxynaphthalene-2,7-disulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminobenzoyl-5-hydroxynaphthalene-2,7-disulphonic acid is an organic compound with the molecular formula C17H13NO8S2. It is known for its complex structure, which includes both aromatic and sulfonic acid groups. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobenzoyl-5-hydroxynaphthalene-2,7-disulphonic acid typically involves multiple steps. One common method starts with the sulfonation of naphthalene using fuming sulfuric acid to produce 1,3,6-naphthalenetrisulfonic acid. This intermediate is then nitrated using a mixed acid to yield 1-nitro-3,6,8-naphthalenetrisulfonic acid. The nitro group is subsequently reduced to an amino group using iron powder and ammonium hydroxide, resulting in 1-amino-3,6,8-naphthalenetrisulfonic acid. Finally, this compound is subjected to further reactions to introduce the benzoyl and hydroxyl groups, forming the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reagents, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminobenzoyl-5-hydroxynaphthalene-2,7-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid, nitric acid, and halogens
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines .
Applications De Recherche Scientifique
4-Aminobenzoyl-5-hydroxynaphthalene-2,7-disulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 4-Aminobenzoyl-5-hydroxynaphthalene-2,7-disulphonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its sulfonic acid groups enable it to form strong interactions with proteins and other biomolecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Amino-8-naphthol-3,6-disulfonic acid
- 4-Amino-1-naphthalenesulfonic acid
- 5-Sulfoisophthalic acid sodium salt
Uniqueness
4-Aminobenzoyl-5-hydroxynaphthalene-2,7-disulphonic acid is unique due to its combination of amino, hydroxyl, and sulfonic acid groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various applications compared to its similar counterparts .
Propriétés
Numéro CAS |
71436-94-7 |
|---|---|
Formule moléculaire |
C17H13NO8S2 |
Poids moléculaire |
423.4 g/mol |
Nom IUPAC |
1-(4-aminobenzoyl)-5-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C17H13NO8S2/c18-10-3-1-9(2-4-10)17(20)16-13-7-11(27(21,22)23)8-14(19)12(13)5-6-15(16)28(24,25)26/h1-8,19H,18H2,(H,21,22,23)(H,24,25,26) |
Clé InChI |
QTTDHYAZGXNZRV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C2=C(C=CC3=C2C=C(C=C3O)S(=O)(=O)O)S(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


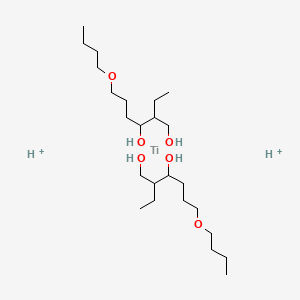
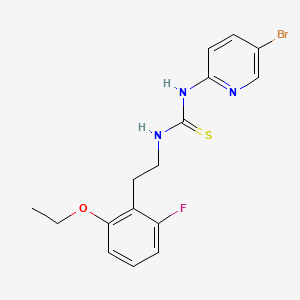
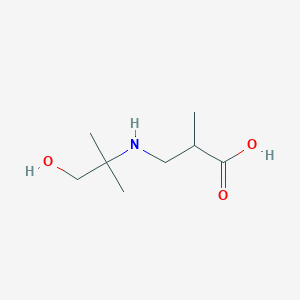
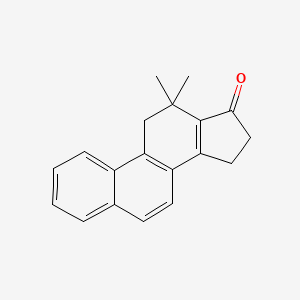
![(2S,7S)-4-methyl-14-thia-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12685709.png)
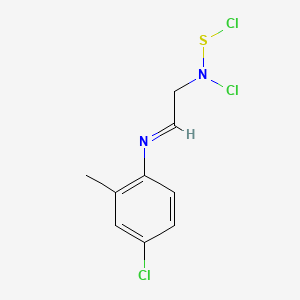
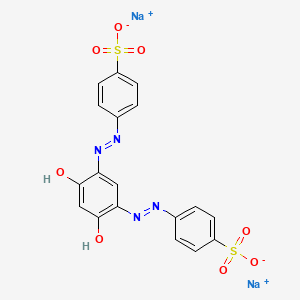
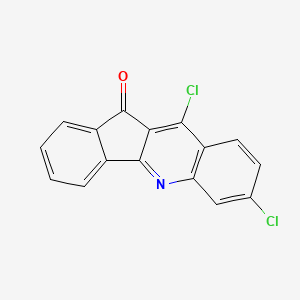
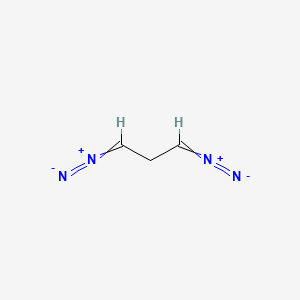
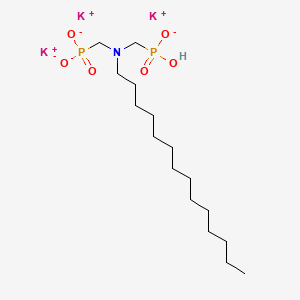
![[2-(Acryloyloxy)-1-methylethyl]benzyldimethylammonium chloride](/img/structure/B12685743.png)
